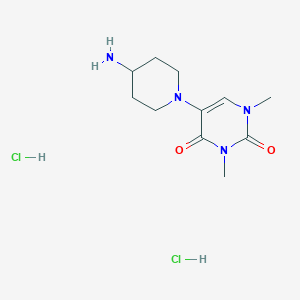

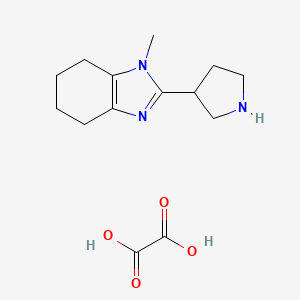

![molecular formula C15H20N6O B6434848 1-[2-methyl-1-(7-methyl-7H-purin-6-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one CAS No. 2549043-69-6](/img/structure/B6434848.png)

1-[2-methyl-1-(7-methyl-7H-purin-6-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds with a purine structure, like the one in your query, are often found in biological systems. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring . They are widely occurring in nature and are part of key biological molecules like DNA and RNA .

Synthesis Analysis

The synthesis of purine derivatives can be complex and often involves multiple steps. Unfortunately, without specific information on the compound you’re interested in, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of purines is characterized by a two-ring system, consisting of a six-membered pyrimidine ring fused to a five-membered imidazole ring . The exact structure of your compound would depend on the substitutions at various positions in these rings .Chemical Reactions Analysis

Purine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and various redox reactions. The exact reactions would depend on the specific substitutions present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a purine derivative like your compound would depend on its specific structure. Properties such as solubility, melting point, and reactivity can vary widely among different purine derivatives .作用机制

Target of Action

The primary target of this compound is the DNA-dependent protein kinase (DNA-PK) . DNA-PK is a key component within the DNA damage response (DDR), responsible for recognizing and repairing double-strand DNA breaks (DSBs) via non-homologous end joining .

Mode of Action

This compound acts as a potent and selective inhibitor of DNA-PK . It interacts with the DNA-PK catalytic subunit (DNA-PKcs), inhibiting its activity . This inhibition disrupts the repair of DSBs, leading to genomic instability in cancer cells .

Biochemical Pathways

The inhibition of DNA-PKcs affects the non-homologous end joining pathway, a common repair process for DSBs . DNA-PKcs can phosphorylate a variety of substrates known to be important for non-homologous end joining that include Artemis, X-ray repair cross-complementing protein 4 (XRCC4), and XRCC4-like factor (XLF) . The inhibition of DNA-PKcs by this compound disrupts these processes, leading to an accumulation of DSBs .

Pharmacokinetics

The pharmacokinetic properties of this compound have been optimized for improved selectivity, permeability, and metabolic stability . This optimization ensures that the compound has a good bioavailability and can effectively reach its target within the body .

Result of Action

The inhibition of DNA-PKcs by this compound leads to an accumulation of DSBs, causing genomic instability in cancer cells . This genomic instability can render cancer cells more susceptible to further pharmacological interventions . In murine xenograft models, monotherapy activity was observed, and regressions were observed when combined with inducers of DSBs (doxorubicin or irradiation) or PARP inhibition (olaparib) .

安全和危害

未来方向

属性

IUPAC Name |

1-[2-methyl-1-(7-methylpurin-6-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O/c1-9-4-11-5-20(10(2)22)6-12(11)21(9)15-13-14(16-7-17-15)18-8-19(13)3/h7-9,11-12H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBQPYWTLDXHIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2CN(CC2N1C3=NC=NC4=C3N(C=N4)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-2-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B6434765.png)

![3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B6434784.png)

![1-(5-chloro-2-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B6434799.png)

![N,1-dimethyl-N-[(piperidin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B6434819.png)

![2-cyclopropyl-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6434825.png)

![3-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6434845.png)

![2-[2-methyl-5-(5-methylpyrimidin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6434858.png)

![2-methyl-N-(4-{[(1-methyl-1H-pyrrol-2-yl)methyl][(thiophen-2-yl)methyl]sulfamoyl}phenyl)propanamide](/img/structure/B6434864.png)

![2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B6434880.png)